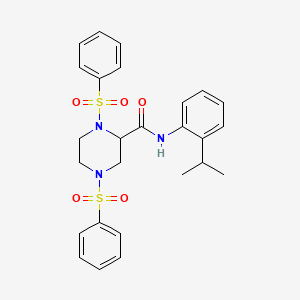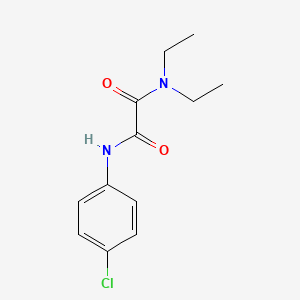![molecular formula C26H26N2O5 B4072830 4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4072830.png)
4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid
Overview
Description
4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid, also known as BAY 10-6734, is a novel and potent inhibitor of human neutrophil elastase (HNE). It is a synthetic compound that has been developed for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.
Mechanism of Action
4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid 10-6734 exerts its anti-inflammatory effects by inhibiting the activity of HNE, which is a serine protease that plays a key role in the degradation of elastin and other extracellular matrix proteins in the lungs. HNE is released by activated neutrophils and macrophages in response to inflammation, and it contributes to the development of emphysema and other lung diseases. This compound 10-6734 binds to the active site of HNE and inhibits its activity, thereby reducing the degradation of elastin and other extracellular matrix proteins.
Biochemical and Physiological Effects
This compound 10-6734 has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of HNE in vitro and in vivo, and it has been shown to reduce inflammation and improve lung function in animal models of COPD and bronchiectasis. This compound 10-6734 has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to increase the production of anti-inflammatory cytokines, such as IL-10. These effects suggest that this compound 10-6734 has potent anti-inflammatory properties that may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid 10-6734 is its potent inhibitory activity against HNE, which makes it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of this compound 10-6734 is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, this compound 10-6734 may have off-target effects on other proteases or enzymes, which may affect its safety and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid 10-6734. One possible direction is to improve its solubility and bioavailability, which may enhance its efficacy in vivo. Another direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future studies may focus on the development of new and more potent HNE inhibitors based on the structure of this compound 10-6734, which may lead to the discovery of novel and effective treatments for inflammatory diseases.
Scientific Research Applications
4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid 10-6734 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to be effective in reducing the activity of HNE, which is a key enzyme involved in the degradation of elastin and other extracellular matrix proteins in the lungs. This leads to the development of emphysema and other lung diseases. This compound 10-6734 has been shown to inhibit HNE activity in vitro and in vivo, and it has been shown to reduce inflammation and improve lung function in animal models of COPD and bronchiectasis.
properties
IUPAC Name |
4-[[3-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-3-17(2)18-9-13-23(14-10-18)33-16-24(29)27-22-6-4-5-20(15-22)25(30)28-21-11-7-19(8-12-21)26(31)32/h4-15,17H,3,16H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMKNIAHZOWTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4072752.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-methoxy-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B4072781.png)
![6-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4072795.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4072810.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4072816.png)
![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-phenylacetamide](/img/structure/B4072823.png)
![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4072842.png)
![3-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-methylquinazolin-4(3H)-one](/img/structure/B4072846.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072861.png)
![N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4072862.png)

![methyl (2S,4R)-1-methyl-4-{[(pyridin-3-yloxy)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4072868.png)